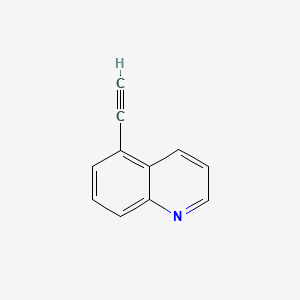

5-Ethynylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethynylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-5-3-7-11-10(9)6-4-8-12-11/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTBWCMHAKTOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CC=NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672093 | |

| Record name | 5-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103987-79-7 | |

| Record name | 5-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Ethynylquinoline from 5-Bromoquinoline via Sonogashira Coupling

Abstract

5-Ethynylquinoline is a pivotal building block in contemporary medicinal chemistry and materials science, prized for the synthetic versatility of its terminal alkyne functionality. This guide provides a comprehensive, mechanistically-driven protocol for the synthesis of 5-ethynylquinoline, commencing from the commercially available precursor, 5-bromoquinoline. The core of this transformation is the robust and highly efficient Sonogashira cross-coupling reaction. We will dissect the strategic rationale behind each component of the reaction, present a validated, two-step experimental protocol, and offer insights grounded in extensive field application. This document is designed not merely as a set of instructions, but as a self-validating system of knowledge to empower researchers to successfully implement and adapt this critical synthesis.

Introduction: The Strategic Importance of 5-Ethynylquinoline

The quinoline scaffold is a privileged heterocycle, forming the core of numerous therapeutic agents. The introduction of an ethynyl group at the C-5 position unlocks vast synthetic potential, enabling facile access to a diverse array of complex molecules through click chemistry, further cross-coupling reactions, and cyclization cascades. Consequently, a reliable and scalable synthesis of 5-ethynylquinoline is of paramount importance. The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl halides, stands as the preeminent method for this transformation due to its mild conditions and broad functional group tolerance.[1][2] This guide details a field-proven, two-step approach: (1) the Sonogashira coupling of 5-bromoquinoline with a protected alkyne, trimethylsilylacetylene (TMSA), followed by (2) a mild deprotection to yield the target compound.

The Sonogashira Reaction: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is not academic; it is the foundation for troubleshooting, optimization, and adaptation. The Sonogashira coupling operates through two synergistic and interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] While the exact mechanism remains a subject of detailed study, a generally accepted pathway provides a powerful predictive framework.[5][6]

The Dual Catalytic Cycles

-

The Palladium Cycle: This is the primary cross-coupling engine. It begins with the active Palladium(0) species, which undergoes oxidative addition into the carbon-bromine bond of 5-bromoquinoline. The resulting Pd(II) complex then undergoes transmetalation, where the acetylide group is transferred from the copper co-catalyst. The final step is reductive elimination, which forms the desired C-C bond of the product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[3]

-

The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1] In the presence of a base, the terminal alkyne is deprotonated. This acetylide anion then coordinates with the copper(I) salt (e.g., CuI) to form a copper(I) acetylide species.[5] This organocopper intermediate is highly reactive and readily participates in the transmetalation step with the palladium complex, a step that is often rate-limiting.[5]

Visualization of the Catalytic Pathway

The interplay between these two cycles is crucial for the reaction's efficiency.

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Core Protocol: Synthesis of 5-Ethynylquinoline

This synthesis is executed in two distinct, high-yielding steps. The use of trimethylsilylacetylene (TMSA) in the initial coupling is a key strategic decision. It effectively prevents the undesired homocoupling of the alkyne (Glaser coupling) and the TMS protecting group is readily cleaved under exceptionally mild conditions that preserve the integrity of the quinoline core.[7][8]

Step 1: Sonogashira Coupling of 5-Bromoquinoline with Trimethylsilylacetylene

This step constructs the core carbon-carbon bond between the quinoline ring and the protected alkyne.

Experimental Protocol:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromoquinoline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA) (3.0 eq).

-

Alkyne Introduction: Add trimethylsilylacetylene (1.5 eq) dropwise to the stirring suspension.

-

Reaction Execution: Heat the reaction mixture to 60°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the 5-bromoquinoline is observed.

-

Work-up: Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in dichloromethane and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-((trimethylsilyl)ethynyl)quinoline as a pale yellow solid.

Step 2: Deprotection to Yield 5-Ethynylquinoline

This step cleanly removes the trimethylsilyl (TMS) protecting group to reveal the terminal alkyne.

Experimental Protocol:

-

Reaction Setup: Dissolve the 5-((trimethylsilyl)ethynyl)quinoline (1.0 eq) from Step 1 in methanol (MeOH).

-

Deprotection: Add anhydrous potassium carbonate (K₂CO₃) (1.2 eq) to the solution. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting material.[9]

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Final Product: Concentrate the filtrate under reduced pressure to yield 5-ethynylquinoline as a solid, which can be further purified by recrystallization if necessary.

Data Presentation and Expected Outcomes

The following table summarizes the key parameters for this two-step synthesis. Yields are representative and may vary based on scale and purification efficiency.

| Parameter | Step 1: Sonogashira Coupling | Step 2: Deprotection |

| Key Reagents | 5-Bromoquinoline, Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, TEA | 5-((Trimethylsilyl)ethynyl)quinoline, K₂CO₃ |

| Stoichiometry (eq) | 1.0 (Substrate), 1.5 (Alkyne), 0.02 (Pd Cat.), 0.04 (Cu Cat.), 3.0 (Base) | 1.0 (Substrate), 1.2 (Base) |

| Solvent | THF | Methanol |

| Temperature | 60 °C | Room Temperature |

| Reaction Time | 4 - 6 hours | 1 - 2 hours |

| Typical Yield | 85 - 95% | 90 - 98% |

Field-Proven Insights & Troubleshooting

-

Causality of Inert/Degassed Conditions: The active Pd(0) catalyst is sensitive to oxidation. Failure to properly degas solvents and maintain an inert atmosphere is a primary cause of low yields. The amine base can help reduce oxidized catalyst, but prevention is superior to remediation.[1]

-

Role of Excess Alkyne & Base: Using a slight excess of the volatile trimethylsilylacetylene ensures it is not the limiting reagent. The excess triethylamine not only neutralizes the HBr byproduct but also serves as the solvent and helps maintain a basic pH, which is crucial for the copper cycle.

-

Catalyst Appearance: A healthy reaction mixture will typically turn dark and heterogeneous. If the reaction stalls, indicated by persistent starting material on TLC, gentle heating or the addition of a small amount of fresh catalyst can sometimes restart the process.

-

Purification Nuances: 5-ethynylquinoline, while a solid, can be somewhat volatile. Avoid prolonged exposure to high vacuum during concentration. Purification via column chromatography should be performed efficiently.

Conclusion

The two-step Sonogashira protocol outlined herein represents a robust, efficient, and highly reproducible method for the synthesis of 5-ethynylquinoline from 5-bromoquinoline. By leveraging a protected alkyne strategy, this approach minimizes side reactions and simplifies purification. The detailed mechanistic rationale and procedural guidance provided in this document equip researchers with the necessary tools to confidently execute this critical transformation, paving the way for further discoveries in drug development and materials science.

References

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained.

-

BYJU'S. Sonogashira Coupling.

-

YouTube. Sonogashira coupling. (2019-01-07).

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

-

Wikipedia. Sonogashira coupling.

-

Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05).

-

Organic Chemistry Portal. Sonogashira Coupling.

-

ChemSpider. Deprotection of trimethylsilyl group of an alkyne. Synthetic Pages.

-

Organic Chemistry Portal. Desilylations.

-

ACS Publications. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry.

-

Gelest. Silanes as Protecting Groups for Terminal Alkyne. Technical Library.

-

MDPI. Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5.

-

ResearchGate. Deprotection of a) the TMS‐protected alkyne...

-

ResearchGate. Sonogashira reaction of aryl- or heteroaryl-halides with trimethylsilylacetylene.

-

ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics.

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 8. mdpi.org [mdpi.org]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

5-Ethynylquinoline: A Technical Guide to its Chemical Properties and Reactivity for Advanced Research and Drug Development

Introduction: The Strategic Importance of 5-Ethynylquinoline

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone, celebrated for its privileged structural and electronic properties that underpin a wide array of pharmacological activities.[1][2] The strategic introduction of an ethynyl group at the 5-position of the quinoline nucleus gives rise to 5-ethynylquinoline, a molecule of significant synthetic versatility. This terminal alkyne functionality serves as a powerful handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) – a cornerstone of "click chemistry".[3][4] This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of 5-ethynylquinoline, tailored for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their work.

Physicochemical and Spectroscopic Profile

While specific experimental data for 5-ethynylquinoline is not extensively reported in publicly available literature, its properties can be reliably predicted based on the well-characterized quinoline core and the influence of the ethynyl substituent.

Physical Properties (Predicted)

The physical characteristics of 5-ethynylquinoline are anticipated to be in line with other small, aromatic heterocyclic compounds.

| Property | Predicted Value | Rationale/Notes |

| Molecular Formula | C₁₁H₇N | |

| Molecular Weight | 153.18 g/mol | |

| Appearance | Off-white to light yellow solid | Aromatic compounds, especially those with extended conjugation, can often have a slight color. |

| Melting Point | 75-85 °C | Estimated based on similarly sized ethynyl-substituted aromatic compounds. |

| Boiling Point | > 300 °C | High boiling point is expected due to the rigid, planar aromatic structure. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate). | The quinoline core is only slightly soluble in cold water.[5] The ethynyl group is unlikely to significantly increase aqueous solubility. |

| Stability | Stable under standard laboratory conditions. May discolor upon prolonged exposure to light and air. | Quinoline itself can darken with age and light exposure.[5] It is advisable to store 5-ethynylquinoline in a cool, dark, and dry place. |

Spectroscopic Characterization (Predicted)

The spectroscopic signature of 5-ethynylquinoline is dominated by the features of the quinoline ring system and the terminal alkyne. The following data are predicted based on established spectroscopic principles and data from closely related analogues, such as 2-chloro-3-ethynyl-quinoline derivatives.[3]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and a characteristic singlet for the acetylenic proton.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~8.9 - 9.1 | d | H-2 | Downfield shift due to proximity to the nitrogen atom. |

| ~8.4 - 8.6 | d | H-4 | |

| ~8.1 - 8.3 | d | H-8 | |

| ~7.8 - 8.0 | d | H-6 | |

| ~7.6 - 7.8 | t | H-7 | |

| ~7.4 - 7.6 | dd | H-3 | |

| ~3.2 - 3.5 | s | Alkyne-H | A sharp singlet, characteristic of a terminal alkyne proton. |

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the nine carbons of the quinoline ring and two signals for the alkyne carbons.

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~150 | C-2 | |

| ~148 | C-8a | |

| ~136 | C-4 | |

| ~133 | C-6 | |

| ~130 | C-8 | |

| ~129 | C-4a | |

| ~128 | C-7 | |

| ~121 | C-3 | |

| ~120 | C-5 | |

| ~83 | Alkyne-C (quaternary) | |

| ~80 | Alkyne-C-H |

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the vibrational modes of the quinoline ring and the distinctive stretches of the terminal alkyne.

| Wavenumber (cm⁻¹) | Vibration | Notes |

| ~3300 | ≡C-H stretch | A sharp, strong absorption characteristic of a terminal alkyne. |

| ~2100 | C≡C stretch | A sharp, medium to weak absorption. |

| 3100-3000 | Aromatic C-H stretch | |

| 1600-1450 | Aromatic C=C and C=N stretches | A series of sharp bands characteristic of the quinoline ring system. |

| 900-650 | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, 5-ethynylquinoline is expected to show a prominent molecular ion peak (M⁺) at m/z = 153. Fragmentation patterns would likely involve the loss of HCN and other characteristic cleavages of the quinoline ring.

Synthesis of 5-Ethynylquinoline

The most direct and widely applicable method for the synthesis of 5-ethynylquinoline is the Sonogashira cross-coupling reaction .[6] This powerful transformation forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. The typical precursor for 5-ethynylquinoline is 5-bromoquinoline.

A common and robust strategy involves a two-step procedure:

-

Sonogashira coupling of 5-bromoquinoline with a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA). The TMS group serves to prevent self-coupling of the terminal alkyne.

-

Deprotection of the resulting 5-(trimethylsilylethynyl)quinoline to yield the terminal alkyne.

Experimental Protocol: Synthesis of 5-Ethynylquinoline

Step 1: Synthesis of 5-((Trimethylsilyl)ethynyl)quinoline

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromoquinoline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).

-

Solvent and Reagents: Add anhydrous, degassed triethylamine (Et₃N) or a mixture of triethylamine and THF.

-

Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting 5-bromoquinoline is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-((trimethylsilyl)ethynyl)quinoline.

Step 2: Deprotection to 5-Ethynylquinoline

-

Reaction Setup: Dissolve the purified 5-((trimethylsilyl)ethynyl)quinoline from Step 1 in a suitable solvent such as methanol or a mixture of THF and methanol.

-

Deprotection Reagent: Add a base such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF) (1.1 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the deprotection by TLC.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-ethynylquinoline can be further purified by column chromatography or recrystallization.

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Chemical Reactivity of 5-Ethynylquinoline

The reactivity of 5-ethynylquinoline is characterized by the interplay of the electron-deficient quinoline ring and the electron-rich terminal alkyne.

Reactions of the Ethynyl Group

The terminal alkyne is the primary site of reactivity, making 5-ethynylquinoline a versatile building block.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click" reaction, providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[4] This reaction is tolerant of a wide range of functional groups and can be performed under mild, often aqueous, conditions. This makes it exceptionally useful for bioconjugation and the synthesis of complex molecules.

-

Sonogashira Coupling: The terminal alkyne of 5-ethynylquinoline can itself be a substrate for further Sonogashira couplings with other aryl or vinyl halides, leading to the formation of disubstituted alkynes.

-

Other Alkyne Reactions: The ethynyl group can also participate in a variety of other classical alkyne transformations, including:

-

Hydration: Markovnikov or anti-Markovnikov addition of water to form a ketone or aldehyde.

-

Hydrohalogenation: Addition of HX across the triple bond.

-

Reduction: Hydrogenation to the corresponding alkene or alkane.

-

Cycloaddition Reactions: Such as [3+2] cycloadditions with various 1,3-dipoles.

-

Reactions of the Quinoline Ring

The quinoline ring system is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom.

-

Electrophilic Aromatic Substitution: These reactions, such as nitration, sulfonation, and halogenation, typically occur on the benzene ring portion of the quinoline, preferentially at the C5 and C8 positions. The presence of the ethynyl group at C5 will direct incoming electrophiles to other positions on the benzene ring.

-

Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the C2 and C4 positions, especially if a good leaving group is present.

Applications in Drug Discovery and Materials Science

The synthetic utility of 5-ethynylquinoline positions it as a valuable intermediate in several areas of research and development.

-

Medicinal Chemistry: The quinoline core is a well-established pharmacophore found in numerous FDA-approved drugs.[1] 5-Ethynylquinoline allows for the rapid generation of libraries of novel quinoline-based compounds through click chemistry. This is particularly advantageous in lead optimization, where the triazole linker can be used to attach various substituents to modulate the pharmacological properties of the molecule.

-

Chemical Biology: The ability to attach 5-ethynylquinoline to biomolecules via click chemistry makes it a useful tool for creating chemical probes to study biological processes.

-

Materials Science: The rigid, planar structure of the quinoline ring system, combined with the linear ethynyl group, makes 5-ethynylquinoline an attractive building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and conductive polymers.

Caption: A workflow illustrating the use of 5-ethynylquinoline in drug discovery.

Conclusion

5-Ethynylquinoline is a synthetically valuable building block that combines the privileged quinoline scaffold with the versatile reactivity of a terminal alkyne. Its accessibility through the robust Sonogashira coupling and its utility in click chemistry make it an indispensable tool for researchers in medicinal chemistry, chemical biology, and materials science. The ability to rapidly and efficiently generate diverse molecular architectures from this single precursor will undoubtedly continue to drive innovation in these fields.

References

- Supporting Information. RSC Advances.

- Supplementary Information. The Royal Society of Chemistry.

-

Quinoline. Wikipedia. [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. [Link]

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals.

-

5-[(Methylsulfonyl)ethynyl]quinoline. PubChem. [Link]

-

QUINOLINE For Synthesis. Alpha Chemika. [Link]

- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.

-

Quinoline. Sciencemadness Wiki. [Link]

-

Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PubMed Central. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

(A): Synthesis of 2-ethynylquinoline. (B): Synthesis of the key precursor 2-arylethynylquinolines. (C). ResearchGate. [Link]

-

Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

Sources

Solubility and Stability of 5-Ethynylquinoline in Biological Buffers: A Methodological Whitepaper

An In-depth Technical Guide for Researchers

Abstract

5-Ethynylquinoline is a heterocyclic aromatic compound featuring a quinoline core functionalized with a reactive alkyne group. This structure makes it a valuable building block in medicinal chemistry and a versatile probe in bioorthogonal chemistry.[1][2] The reliability and reproducibility of its use in biological assays are fundamentally dependent on its behavior in aqueous environments. This technical guide provides a comprehensive framework for researchers to systematically evaluate the aqueous solubility and chemical stability of 5-Ethynylquinoline in common biological buffers. We present detailed, field-proven protocols for determining thermodynamic solubility and conducting forced degradation studies, underpinned by the scientific rationale for each experimental choice. This document is intended to equip drug development professionals and chemical biology researchers with the necessary tools to ensure the integrity of their experimental systems.

Introduction: The Imperative of Physicochemical Characterization

The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous therapeutic agents.[3][4] The addition of an ethynyl group at the 5-position introduces a versatile chemical handle for "click" chemistry, a type of bioorthogonal reaction that allows for the specific labeling of biomolecules in complex biological systems.[5][6] However, before 5-Ethynylquinoline can be reliably deployed in any biological experiment, a thorough understanding of its fundamental physicochemical properties—namely, its solubility and stability—is paramount.

-

Solubility dictates the maximum achievable concentration in a given medium, directly impacting dose-response relationships in bioassays and the formulation of dosing solutions for in vivo studies.[7][8]

-

Stability determines the compound's shelf-life in solution and its integrity over the course of an experiment, ensuring that the observed biological effects are attributable to the parent compound and not its degradants.[9]

This guide provides the theoretical basis and practical, step-by-step protocols for characterizing these critical parameters for 5-Ethynylquinoline.

Predicted Physicochemical Properties of 5-Ethynylquinoline

Direct experimental data for 5-Ethynylquinoline is scarce in public literature. However, we can infer its likely behavior based on the well-characterized parent molecule, quinoline.

-

Basicity and pKa: Quinoline is a weak base.[10] The conjugate acid of quinoline has a pKa of approximately 4.9.[11] This means that at a pH below 4.9, the molecule will be predominantly protonated and exist as a more water-soluble cation. At a pH above 4.9, it will be in its neutral, less soluble form. The electron-withdrawing nature of the ethynyl group may slightly decrease the basicity of the quinoline nitrogen, potentially lowering the pKa.

-

Lipophilicity (logP): The octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity. The addition of the ethynyl group will likely increase the logP compared to quinoline, suggesting lower intrinsic aqueous solubility for the neutral form.

These predictions highlight the critical need for empirical testing, as small structural changes can lead to significant differences in physicochemical behavior.

Part 1: Aqueous Solubility Assessment

A compound's solubility can be measured under kinetic or equilibrium conditions.[7] For establishing a robust operational concentration range, determining the thermodynamic (or equilibrium) solubility is the gold standard. This value represents the true saturation point of the compound in a given solvent system at equilibrium.[7][8]

Causality Behind Experimental Design: The Shake-Flask Method

The shake-flask method is a widely accepted, robust technique for determining thermodynamic solubility.[12] The core principle is to create a saturated solution by agitating an excess of the solid compound in the buffer of interest for a sufficient period to reach equilibrium. By subsequently removing the undissolved solid and quantifying the concentration of the compound in the supernatant, one can determine the solubility limit.

We will assess solubility across a range of pH values to understand the impact of protonation on 5-Ethynylquinoline's solubility, which is critical for a basic compound.[11][13]

Experimental Workflow for Solubility Determination

The following diagram outlines the workflow for determining the thermodynamic solubility of 5-Ethynylquinoline.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol: Thermodynamic Solubility

Objective: To determine the solubility of 5-Ethynylquinoline in biological buffers of varying pH.

Materials:

-

5-Ethynylquinoline (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer (50 mM), pH 4.5

-

Tris buffer (50 mM), pH 9.0

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase)

-

2 mL microcentrifuge tubes or glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

HPLC system with UV detector

Procedure:

-

Buffer Preparation: Prepare the required biological buffers.[14] Ensure the final pH is accurately adjusted.

-

Sample Preparation: Accurately weigh approximately 2-5 mg of solid 5-Ethynylquinoline into at least three separate vials for each buffer condition to be tested.

-

Incubation: Add 1.0 mL of the first buffer (e.g., Citrate, pH 4.5) to each of the three corresponding vials.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for 24 to 48 hours. The extended time ensures equilibrium is reached.

-

Separation of Solid: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess, undissolved solid.

-

Filtration: Carefully collect the supernatant, ensuring not to disturb the pellet. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. This filtered solution represents the saturated solution.

-

Quantification:

-

Prepare a series of dilutions of the filtrate in the mobile phase.

-

Analyze the diluted samples using a validated HPLC-UV method (see Section 3.4) to determine the concentration of 5-Ethynylquinoline.

-

-

Repeat: Repeat steps 3-7 for the other buffer conditions (PBS, pH 7.4 and Tris, pH 9.0).

Protocol: HPLC-UV Quantification Method

A reversed-phase HPLC method is suitable for quantifying a moderately polar compound like 5-Ethynylquinoline.[15]

-

HPLC System: Standard system with UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), potentially with 0.1% formic acid to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength of maximum absorbance for 5-Ethynylquinoline (to be determined by UV scan, likely ~230-250 nm and/or ~300-320 nm).

-

Standard Curve: Prepare a standard curve of 5-Ethynylquinoline of known concentrations in the mobile phase to enable accurate quantification of the experimental samples.[16]

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

| Buffer System | pH | Temperature (°C) | Mean Solubility (mg/mL) ± SD | Mean Solubility (µM) ± SD |

| Citrate Buffer | 4.5 | 25 | Experimental Value | Experimental Value |

| PBS | 7.4 | 25 | Experimental Value | Experimental Value |

| Tris Buffer | 9.0 | 25 | Experimental Value | Experimental Value |

Part 2: Chemical Stability Assessment (Forced Degradation)

Forced degradation, or stress testing, is a critical process that exposes a compound to conditions more severe than those it would typically encounter during storage or use.[9] The goal is to identify likely degradation products, understand degradation pathways, and determine the intrinsic stability of the molecule.[17][18] This information is essential for establishing proper storage and handling procedures.

Causality Behind Experimental Design: A Multi-Condition Approach

We employ a battery of stress conditions to probe different degradation mechanisms, as recommended by ICH guidelines.[9][17]

-

Acid/Base Hydrolysis: Tests susceptibility to pH-mediated degradation.

-

Oxidation: Assesses stability in the presence of oxidizing agents, which can be relevant in certain biological media or through auto-oxidation.

-

Thermal Stress: Evaluates the impact of elevated temperature on the compound's stability in solution.

-

Photostability: Determines if the compound is sensitive to degradation upon exposure to light.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation (Stress Testing).

Detailed Step-by-Step Protocol: Forced Degradation

Objective: To evaluate the stability of 5-Ethynylquinoline under various stress conditions.

Materials:

-

Stock solution of 5-Ethynylquinoline (e.g., 1 mg/mL in Acetonitrile)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

PBS, pH 7.4

-

Water bath or incubator set to 60°C

-

Photostability chamber

-

HPLC system as described in Section 3.4

Procedure:

-

Preparation of Test Solutions: For each condition, prepare the test solution in triplicate. For example, add 100 µL of the 1 mg/mL stock solution to 900 µL of the stressor solution (HCl, NaOH, H₂O₂, or PBS) to achieve a final concentration of 100 µg/mL.

-

Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each solution, quench if necessary (e.g., neutralize the HCl and NaOH samples with an equimolar amount of base/acid), and analyze by HPLC. This serves as the 100% reference point.

-

Incubation:

-

Acid/Base/Thermal: Place the corresponding vials in a 60°C water bath.

-

Oxidation: Keep the vials at room temperature, protected from light.

-

Photostability: Place the designated vials in a photostability chamber. Include a control sample wrapped in aluminum foil in the same chamber.

-

-

Time-Point Sampling: At specified intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial. Quench as needed and analyze by HPLC.

-

Data Analysis:

-

For each time point, calculate the peak area of 5-Ethynylquinoline from the HPLC chromatogram.

-

Determine the percentage of the compound remaining relative to the T=0 sample.

-

Monitor the chromatograms for the appearance of new peaks, which indicate the formation of degradation products.

-

Data Presentation: Stability Profile

Summarize the degradation data in a comprehensive table. A target degradation of 5-20% is generally recommended to ensure the stress is sufficient but not overly aggressive.[18]

| Stress Condition | Reagent | Temperature | Incubation Time (h) | % 5-Ethynylquinoline Remaining (Mean ± SD) | Observations (e.g., # of degradants) |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 | Experimental Value | Experimental Value |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 | Experimental Value | Experimental Value |

| Oxidation | 3% H₂O₂ | Room Temp | 24 | Experimental Value | Experimental Value |

| Thermal | PBS (pH 7.4) | 60°C | 24 | Experimental Value | Experimental Value |

| Photochemical | PBS (pH 7.4) | Ambient | 24 | Experimental Value | Experimental Value |

Practical Recommendations & Self-Validating Systems

The data generated from these studies provide actionable insights for daily laboratory work.

-

Stock Solution Preparation: Based on solubility data, determine the optimal solvent and pH for preparing concentrated stock solutions. Given that quinoline is a weak base, dissolving it in a slightly acidic aqueous solution (pH < pKa) or an organic solvent like DMSO is advisable.[12]

-

Working Solution Preparation: When diluting stock solutions into biological media for assays, the final concentration must not exceed the measured solubility limit in that specific buffer to avoid precipitation.

-

Storage: The stability data will dictate storage conditions. If 5-Ethynylquinoline is found to be light-sensitive, stock solutions must be stored in amber vials or protected from light. If it is unstable at room temperature in aqueous buffers, solutions should be prepared fresh before each experiment or stored at low temperatures (-20°C or -80°C) for a validated period.

-

Experimental Timeframe: The stability profile informs the maximum permissible duration of an experiment. If the compound degrades significantly in the assay buffer within a few hours, long-term experiments may yield misleading results.

By systematically generating and applying this data, researchers create a self-validating system where the integrity of the chemical probe is ensured throughout the experimental process, leading to more trustworthy and reproducible biological data.

Conclusion

A rigorous, upfront assessment of the solubility and stability of 5-Ethynylquinoline is not a perfunctory task but a cornerstone of sound scientific research. By following the detailed protocols outlined in this guide, researchers can confidently define appropriate handling, storage, and usage parameters for this valuable chemical tool. This foundational knowledge is indispensable for ensuring the accuracy and integrity of subsequent biological studies, from high-throughput screening to complex cellular imaging.

References

-

McGrath, N. A., & Raines, R. T. (2018). Developing bioorthogonal probes to span a spectrum of reactivities. A comprehensive view of living systems requires tools and methods to probe biomolecules in their native habitats. [Link]

-

Wang, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. MDPI. [Link]

-

Carvajal-Soto, M., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

-

Yalkowsky, S. H., & Valvani, S. C. (1980). Calculation of Aqueous Solubility of Organic Compounds. PubMed Central. [Link]

-

Ngwa, G. (2010). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). Bioorthogonal chemistry. Wikipedia. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Gaullier, G., et al. (1998). Stability of 5-aminolevulinic Acid in Aqueous Solution. PubMed. [Link]

-

Alsante, K. M., et al. (2025). ICH-Endorsed Forced Degradation Studies: A Comprehensive Guide to Q1A(R2) Compliance. Lachman Consultants. [Link]

-

Newman, J., & Hicks, M. (2021). Universal buffers for use in biochemistry and biophysical experiments. PubMed Central. [Link]

-

Carvajal-Soto, M., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

-

Liu, S., et al. (2023). New insights into the typical nitrogen-containing heterocyclic compound-quinoline degradation and detoxification by microbial consortium: Integrated pathways, meta-transcriptomic analysis and toxicological evaluation. PubMed. [Link]

-

Yalkowsky, S. H., & Valvani, S. C. (1980). Calculation of Aqueous Solubility of Organic Compounds. NIST. [Link]

-

Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

van der Zouwen, M. C., et al. (2020). Recent developments in bioorthogonal chemistry and the orthogonality within. Radboud Repository. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Snyderman, C., et al. (2006). Stability of New Anticancer Agents in Intravenous Solutions. ResearchGate. [Link]

-

Shah, V. P., et al. (2014). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS. [Link]

-

AAPS PharmSciTech. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Springer. [Link]

-

Lee, J., et al. (2021). Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tand mass spectrometry. ResearchGate. [Link]

-

K-State Research Exchange. (2014). Stability of adenine-based cytokinins in aqueous solution. Kansas State University. [Link]

-

IRE Journals. (2022). Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin. IRE Journals. [Link]

-

ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. ResearchGate. [Link]

-

Sienkiewicz-Gromiuk, J., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies. National Institutes of Health. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. University of Toronto Scarborough. [Link]

-

Huynh-Ba, K. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

-

Cheméo. (n.d.). Chemical Properties of Quinoline (CAS 91-22-5). Cheméo. [Link]

-

Dahlin, J. L., et al. (2015). In vitro solubility assays in drug discovery. PubMed. [Link]

-

ResearchGate. (n.d.). Bioorthogonal chemistry. ResearchGate. [Link]

-

ResearchGate. (n.d.). Possible degradation pathway of quinoline. ResearchGate. [Link]

-

Agilent. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Agilent Technologies. [Link]

-

Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]

-

MedCrave. (2023). Effect of solvent and pH on the stability and chemical reactivity of the delphinidin molecule. MedCrave online. [Link]

-

Algahtani, M. S., et al. (2014). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. PubMed Central. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Data in Brief. (2020). Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. National Institutes of Health. [Link]

-

MDPI. (n.d.). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [ 68 Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. MDPI. [Link]

-

Frontiers. (n.d.). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers. [Link]

-

Beilstein Journals. (n.d.). Synthesis and chemosensing properties of cinnoline- containing poly(arylene ethynylene)s. Beilstein Journals. [Link]

-

Li, J., & Chen, P. R. (2016). Fitness Factors for Bioorthogonal Chemical Probes. PubMed Central. [Link]

-

Algahtani, M. S., et al. (2014). Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light. PubMed. [Link]

-

ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Quinoline (CAS 91-22-5): Properties, Applications, and Safety. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. researchgate.net [researchgate.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. lifechemicals.com [lifechemicals.com]

- 13. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. itwreagents.com [itwreagents.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. irejournals.com [irejournals.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. pharmtech.com [pharmtech.com]

A Technical Guide to the Quantum Yield and Photophysical Properties of 5-Ethynylquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Promise of the Ethynyl Group

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and inherent fluorescence have made it a cornerstone in the development of a vast array of therapeutic agents and functional dyes.[1][2] Quinoline derivatives are found in numerous FDA-approved drugs and are extensively explored as fluorescent probes for bioimaging due to their favorable photophysical properties, including high quantum yields in some cases.[2]

This guide focuses on a particularly interesting subclass: 5-ethynylquinoline derivatives . The introduction of the ethynyl group at the 5-position of the quinoline ring system imparts unique characteristics. This carbon-carbon triple bond extends the π-conjugation of the aromatic system, which can significantly influence the molecule's absorption and emission properties. More importantly, the terminal alkyne serves as a versatile chemical handle for post-synthetic modifications via reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), famously known as "click chemistry."[3][4] This allows for the straightforward conjugation of 5-ethynylquinoline fluorophores to biomolecules or other chemical entities, opening up exciting possibilities in drug development, diagnostics, and biological imaging.

This technical guide will provide an in-depth exploration of the synthesis, photophysical properties, and potential applications of 5-ethynylquinoline derivatives, offering both theoretical understanding and practical experimental guidance.

Synthesis of 5-Ethynylquinoline Derivatives: The Sonogashira Coupling

The most common and efficient method for synthesizing 5-ethynylquinoline and its derivatives is the Palladium-catalyzed Sonogashira cross-coupling reaction . This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of 5-ethynylquinolines, a 5-haloquinoline (typically 5-bromoquinoline or 5-iodoquinoline) is coupled with a protected or terminal alkyne.

A typical synthetic workflow is depicted below:

Caption: General workflow for the synthesis of the 5-ethynylquinoline core structure.

Experimental Protocol: Synthesis of 5-Ethynylquinoline

This protocol provides a general procedure for the synthesis of the parent 5-ethynylquinoline.

Materials:

-

5-Bromoquinoline

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Sonogashira Coupling:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromoquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous THF and triethylamine (in a ratio of approximately 2:1 v/v).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethynyltrimethylsilane (1.5 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-((trimethylsilyl)ethynyl)quinoline.

-

-

Deprotection:

-

Dissolve the purified 5-((trimethylsilyl)ethynyl)quinoline in THF.

-

Add TBAF solution (1.1 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-ethynylquinoline.

-

This core structure can then be further functionalized at other positions on the quinoline ring using standard aromatic substitution reactions to generate a library of derivatives.

Photophysical Properties of 5-Ethynylquinoline Derivatives

The photophysical properties of 5-ethynylquinoline derivatives are governed by the electronic transitions within the extended π-system. Key parameters include the molar extinction coefficient (ε), the wavelengths of maximum absorption (λabs) and emission (λem), the Stokes shift, the fluorescence quantum yield (Φf), and the excited-state lifetime (τ).

Influence of Substituents

The introduction of substituents on the quinoline ring or on a phenyl group attached to the ethynyl moiety can significantly tune the photophysical properties. While specific data for a wide range of 5-ethynylquinoline derivatives is not extensively tabulated in the literature, we can infer the expected trends from studies on structurally similar compounds, such as 5-aryl-4-arylethynyl-1H-1,2,3-triazoles.[5][6]

-

Electron-donating groups (EDGs) , such as amino (-NH₂) or methoxy (-OCH₃) groups, generally lead to a red-shift (bathochromic shift) in both the absorption and emission spectra. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.

-

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, typically cause a blue-shift (hypsochromic shift) in the absorption and emission spectra. These groups lower the energy of the lowest unoccupied molecular orbital (LUMO), which can increase the HOMO-LUMO gap. However, in some cases, strong EWGs can also lead to red-shifts if they promote intramolecular charge transfer (ICT) states.

The quantum yield is also highly sensitive to the nature and position of substituents. For instance, in some quinoline derivatives, the presence of a nitro group can lead to fluorescence quenching, resulting in a low quantum yield.[7] Conversely, strategic placement of other groups can enhance the quantum yield.

Table 1: Photophysical Properties of Exemplary Arylethynyl-Triazole Derivatives in THF [5]

| Compound | Substituent (R¹) | Substituent (R²) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Φf |

| 10a | H | Cl | 299 | 361 | 62 | 0.10 |

| 10d | H | CN | 304 | 394 | 90 | 0.25 |

| 10e | OMe | CN | 316 | 412 | 96 | 0.35 |

| 10g | NMe₂ | H | 358 | 553 | 195 | 0.21 |

This table is adapted from a study on 5-aryl-4-arylethynyl-1H-1,2,3-triazoles and serves to illustrate the influence of substituents on the photophysical properties of related arylethynyl heterocyclic systems.[5]

Solvatochromism

The fluorescence of 5-ethynylquinoline derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism . In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will be stabilized, leading to a red-shift in the emission spectrum. This effect can be exploited in the design of fluorescent probes that are sensitive to their local environment.

Experimental Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8] The relative method is most commonly used for its determination.

Experimental Protocol: Relative Quantum Yield Measurement

This protocol outlines the steps for determining the fluorescence quantum yield of a 5-ethynylquinoline derivative relative to a known standard.

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Solution of the 5-ethynylquinoline derivative (sample)

-

Solution of a fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Solvent (the same for both sample and standard)

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength (λex) for both the sample and the standard. The excitation wavelength should be one at which both the sample and the standard have significant absorbance.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield using the following equation:

Φf, sample = Φf, std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

-

Φf is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Plot the integrated fluorescence intensity versus absorbance for the series of solutions of both the sample and the standard. The slope of these plots can be used in the calculation for higher accuracy.

Caption: Workflow for the relative measurement of fluorescence quantum yield.

Applications in Drug Development and as Fluorescent Probes

The unique properties of 5-ethynylquinoline derivatives make them highly valuable in the field of drug development and for the creation of advanced fluorescent probes.

"Clickable" Fluorophores for Bioconjugation

The terminal alkyne of 5-ethynylquinoline is a key feature that allows for its use in click chemistry .[3][4] This reaction is highly efficient, specific, and biocompatible, making it ideal for labeling biomolecules such as proteins, nucleic acids, and carbohydrates.[3][4]

A 5-ethynylquinoline derivative can be "clicked" onto a biomolecule that has been metabolically or synthetically functionalized with an azide group. This creates a stable triazole linkage and attaches the fluorescent quinoline tag to the target biomolecule. This approach can be used for:

-

Visualizing cellular processes: For example, an azide-modified nucleoside can be incorporated into newly synthesized DNA or RNA, which can then be visualized by clicking it with a 5-ethynylquinoline fluorophore.[3]

-

Drug target identification: A drug candidate functionalized with an azide can be used to label its protein target in a complex biological sample. Subsequent clicking with a 5-ethynylquinoline allows for the fluorescent detection and identification of the target protein.

Caption: Application of 5-ethynylquinoline in bioconjugation via click chemistry.

Development of Novel Therapeutics

Beyond their use as fluorescent tags, the quinoline scaffold itself is a key component of many therapeutic agents. The 5-ethynyl group can be used as a synthetic intermediate to build more complex molecules with potential therapeutic activity. For example, the alkyne can participate in various cycloaddition reactions or be further functionalized to interact with specific biological targets. The design and synthesis of novel quinoline derivatives continue to be an active area of research for the development of anticancer, antimalarial, and other therapeutic agents.[9][10]

Conclusion

5-Ethynylquinoline derivatives represent a versatile and powerful class of compounds for researchers in the life sciences and drug development. Their tunable photophysical properties, combined with the synthetic versatility of the ethynyl group, provide a robust platform for creating novel fluorescent probes, imaging agents, and therapeutic candidates. A thorough understanding of their synthesis, photophysical characteristics, and the experimental methods for their characterization, as outlined in this guide, is crucial for harnessing their full potential. As research in this area continues, we can expect to see even more innovative applications of these fascinating molecules.

References

-

Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. (URL: [Link])

-

Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. (URL: [Link])

-

Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. (URL: [Link])

-

5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. (URL: [Link])

-

Fluorescence quantum yields and absorption and emission ranges of the... (URL: [Link])

-

Quinoline-Based Fluorescent Probe for Various Applications | 9 | Small - Taylor & Francis eBooks. (URL: [Link])

-

(PDF) Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. (URL: [Link])

-

Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. (URL: [Link])

-

Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. (URL: [Link])

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (URL: [Link])

-

(PDF) Click chemistry for labeling and detection of biomolecules. (URL: [Link])

-

A Guide to Recording Fluorescence Quantum Yields. (URL: [Link])

-

CLICK-labeling of cellular metabolites. (URL: [Link])

-

Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. (URL: [Link])

-

Photo-Triggered Click Chemistry for Biological Applications. (URL: [Link])

-

Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (URL: [Link])

-

Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein. (URL: [Link])

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (URL: [Link])

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (URL: [Link])

Sources

- 1. Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

5-Ethynylquinoline: A Bioorthogonal Chemical Reporter for Probing Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the intricate landscape of cellular biology and drug discovery, the ability to selectively visualize and identify biomolecules in their native environment is paramount. Bioorthogonal chemistry has emerged as a powerful tool to achieve this, offering a suite of chemical reactions that proceed within living systems without interfering with endogenous biochemical processes. This guide provides a comprehensive technical overview of 5-ethynylquinoline (5-EQ), a promising bioorthogonal chemical reporter. We will delve into its synthesis, unique properties, and diverse applications in metabolic labeling, proteomics, and cellular imaging. This document is intended to serve as a practical resource for researchers, offering not only theoretical insights but also actionable protocols and a critical evaluation of 5-EQ in the context of other bioorthogonal tools.

The Dawn of Bioorthogonal Chemistry: A Paradigm Shift in Biological Inquiry

The study of complex biological systems necessitates tools that can operate with precision and minimal perturbation. Traditional methods, while foundational, often lack the specificity to dissect intricate cellular processes in real-time. Bioorthogonal chemistry, a term coined by Carolyn Bertozzi, revolutionized this field by introducing chemical reactions that are orthogonal to the cell's native biochemistry. These reactions involve a pair of mutually reactive functional groups—a bioorthogonal reporter and a probe—that selectively ligate even in the complex milieu of a living cell[1].

At the heart of this technology lies the concept of the "chemical reporter," a small, non-native functional group that can be introduced into biomolecules through metabolic or genetic means. This reporter then serves as a handle for the subsequent attachment of a probe, which can be a fluorophore for imaging, a biotin tag for enrichment and proteomic analysis, or a drug molecule for targeted delivery. The alkyne functional group has proven to be an exceptional bioorthogonal reporter due to its small size, metabolic stability, and inertness in biological systems. Its primary bioorthogonal reaction partners are azides, reacting via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC)[2][3].

Introducing 5-Ethynylquinoline: A Reporter with Unique Potential

Among the growing family of alkyne-based bioorthogonal reporters, 5-ethynylquinoline (5-EQ) presents a unique combination of properties that make it a compelling tool for a range of applications. Its rigid, planar quinoline scaffold and terminal alkyne offer distinct advantages that we will explore in detail.

Synthesis of 5-Ethynylquinoline: A Practical Approach

The most common and efficient method for synthesizing 5-ethynylquinoline is the Sonogashira cross-coupling reaction[4][5]. This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In the case of 5-EQ, the synthesis typically involves the coupling of a 5-halosubstituted quinoline (e.g., 5-bromoquinoline or 5-iodoquinoline) with a protected alkyne source, such as trimethylsilylacetylene (TMSA), followed by deprotection of the silyl group[6][7].

Diagram of 5-Ethynylquinoline Synthesis:

Sources

- 1. interchim.fr [interchim.fr]

- 2. Click Chemistry [organic-chemistry.org]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-Depth Technical Guide to the Reaction Mechanism of 5-Ethynylquinoline with Azides: A Click Chemistry Approach for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of the quinoline scaffold, a privileged core in medicinal chemistry, with the versatile 1,2,3-triazole moiety through azide-alkyne cycloaddition reactions represents a powerful strategy in modern drug discovery. This technical guide provides a comprehensive exploration of the reaction mechanism between 5-ethynylquinoline and various azides, a cornerstone transformation within the realm of "click chemistry." We will delve into the mechanistic intricacies of both the copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) pathways, offering field-proven insights into experimental design, catalyst selection, and reaction optimization. This guide is structured to empower researchers with the foundational knowledge and practical methodologies necessary to effectively utilize this powerful reaction in the synthesis of novel quinoline-triazole conjugates for therapeutic applications.

Introduction: The Strategic Convergence of Quinolines and Triazoles

The quinoline ring system is a fundamental heterocyclic motif present in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2][3] The strategic incorporation of a 1,2,3-triazole ring, a highly stable and polar pharmacophore capable of hydrogen bonding, often enhances the biological profile of parent molecules.[1][4] The advent of click chemistry, a concept introduced by K. B. Sharpless, has revolutionized the synthesis of such hybrid molecules by providing a set of powerful, reliable, and selective reactions.[5] Among these, the Huisgen 1,3-dipolar cycloaddition of azides and alkynes stands out as a premier example.[6]

This guide focuses on the reaction of 5-ethynylquinoline, a readily accessible building block, with azides to form quinoline-triazole conjugates. Understanding the underlying reaction mechanisms is paramount for controlling regioselectivity, maximizing yields, and designing efficient synthetic routes.

The Uncatalyzed Pathway: Huisgen 1,3-Dipolar Cycloaddition

The thermal reaction between an azide and a terminal alkyne, first extensively studied by Rolf Huisgen, is a concerted [3+2] cycloaddition that leads to the formation of a 1,2,3-triazole.[6] However, this uncatalyzed reaction suffers from significant drawbacks for practical applications in drug discovery. It typically requires high temperatures and prolonged reaction times, and crucially, it often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating challenging purification steps.[5]

Caption: Catalytic Cycle of the CuAAC Reaction.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer

Complementary to the CuAAC reaction, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a highly regioselective route to 1,5-disubstituted 1,2,3-triazoles. [7][8]This alternative regioselectivity stems from a distinct mechanistic pathway involving a ruthenacycle intermediate.

Mechanism:

The proposed mechanism for the RuAAC reaction involves:

-

Oxidative Coupling: The ruthenium catalyst undergoes oxidative coupling with both the 5-ethynylquinoline and the azide to form a six-membered ruthenacycle intermediate.

-

Reductive Elimination: This intermediate then undergoes reductive elimination to form the 1,5-disubstituted triazole product and regenerate the active ruthenium catalyst.

Caption: Catalytic Cycle of the RuAAC Reaction.

Experimental Protocols and Considerations

The successful synthesis of quinoline-triazole conjugates via click chemistry relies on careful consideration of reaction parameters. Below are representative protocols for the CuAAC and RuAAC reactions of 5-ethynylquinoline.

General Considerations for a Self-Validating System

-

Purity of Reagents: Use high-purity 5-ethynylquinoline and azide to avoid side reactions and catalyst poisoning.

-

Solvent Choice: The choice of solvent is critical. For CuAAC, mixtures of water with t-butanol, DMSO, or DMF are common. [9]For RuAAC, anhydrous organic solvents such as toluene or 1,2-dichloroethane are typically used.

-

Catalyst Source and Loading: For CuAAC, the active Cu(I) species can be generated in situ from CuSO₄ with a reducing agent like sodium ascorbate, or a Cu(I) salt such as CuI or [Cu(CH₃CN)₄]PF₆ can be used directly. [9]Typical catalyst loading is 1-10 mol%. For RuAAC, common catalysts include [CpRuCl(PPh₃)₂] or [CpRu(cod)Cl] at 1-5 mol% loading.

-

Ligands: In CuAAC, ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can accelerate the reaction and protect the catalyst from oxidation. [10]* Atmosphere: While CuAAC is often tolerant of oxygen, especially with the use of sodium ascorbate, performing the reaction under an inert atmosphere (N₂ or Ar) can improve reproducibility. RuAAC reactions are generally more sensitive to air and should be performed under an inert atmosphere.

Representative Experimental Protocol: CuAAC of 5-Ethynylquinoline with Benzyl Azide

This protocol describes a typical procedure for the synthesis of 1-benzyl-4-(quinolin-5-yl)-1H-1,2,3-triazole.

Materials:

-

5-Ethynylquinoline

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

tert-Butanol

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 5-ethynylquinoline (1.0 mmol, 1.0 eq.).

-

Dissolve the 5-ethynylquinoline in a 1:1 mixture of tert-butanol and water (10 mL).

-

Add benzyl azide (1.1 mmol, 1.1 eq.) to the solution.

-

In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol, 0.05 eq.) in a minimum amount of water.

-

Add the copper sulfate solution to the reaction mixture.

-

Add a freshly prepared solution of sodium L-ascorbate (0.1 mmol, 0.1 eq.) in water to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-4-(quinolin-5-yl)-1H-1,2,3-triazole.

Caption: General Experimental Workflow for CuAAC.

Product Characterization

The synthesized quinoline-triazole conjugate should be thoroughly characterized using standard analytical techniques:

| Technique | Expected Observations for 1-benzyl-4-(quinolin-5-yl)-1H-1,2,3-triazole |

| ¹H NMR | Signals corresponding to the quinoline ring protons, a singlet for the triazole proton, signals for the benzyl group protons. |

| ¹³C NMR | Resonances for all carbon atoms in the quinoline, triazole, and benzyl moieties. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product. |

| IR | Characteristic absorption bands for C-H, C=C, and C=N stretching vibrations. |

| UV-Vis | Absorption maxima characteristic of the extended π-system of the quinoline-triazole conjugate. |

Applications in Drug Discovery

The modular nature of the click chemistry approach allows for the rapid synthesis of libraries of quinoline-triazole hybrids for screening against various biological targets. This strategy has been successfully employed in the development of novel anticancer, antimalarial, and antimicrobial agents. [1][2]The triazole linker is not merely a passive spacer but can actively participate in binding interactions with biological macromolecules, highlighting the importance of its regiochemical orientation.

Conclusion

The reaction of 5-ethynylquinoline with azides via copper- and ruthenium-catalyzed cycloadditions provides a highly efficient and versatile platform for the synthesis of novel quinoline-triazole conjugates. A thorough understanding of the underlying reaction mechanisms is crucial for achieving the desired regioselectivity and optimizing reaction conditions. The methodologies and insights presented in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this promising chemical space for the discovery of new therapeutic agents.

References

-

Sharpless, K. B., & Fokin, V. V. (2002). Click chemistry: a new strategy for drug discovery. Drug Discovery Today, 7(20), 1054-1059. Available from: [Link]

-

Parada, L. K. L., Méndez, L. Y. V., & Kouznetsov, V. V. (2018). Quinoline-Substituted 1,2,3-Triazole-Based Molecules, As Promising Conjugated Hybrids in Biomedical Research. Organic & Medicinal Chemistry International Journal, 7(2), 555708. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

-

Stevens, E. (2019, January 3). cycloadditions with azides [Video]. YouTube. Available from: [Link]

-

Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Available from: [Link]

-

Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Available from: [Link]

-

TÜBİTAK Academic Journals. (2018). Synthesis and biological evaluation of quinoline-triazole and quinolone-triazole conjugates. Turkish Journal of Chemistry, 42(4), 1013-1025. Available from: [Link]

-

Jena Bioscience. (n.d.). Na-Ascorbate - click chemistry grade. Available from: [Link]

-